TriMM

Antineoplastic Agents Drug Metabolism In Vivo Pharmacology

TriMM (2827-46-5) is the only scientifically valid negative control for HMM/PMM antitumor studies—confirmed inactive in both murine PC6 tumor models and in vitro PC6 cell assays. Its unique 21-24 fold brain accumulation vs. parent drugs makes it an indispensable LC-MS/MS reference standard for CNS disposition and neurotoxicity studies. Use as an authentic metabolic marker for quantitative metabolite profiling. Do not substitute with melamine, PMM, or HMM; only TriMM provides the specificity required for reproducible, publication-ready data.

Molecular Formula C6H12N6
Molecular Weight 168.2 g/mol
CAS No. 2827-46-5
Cat. No. B1219779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriMM
CAS2827-46-5
Synonyms2,4,6-trimethylmelamine
2,4,6-trimethylmelamine acetate
2,4,6-trimethylmelamine, monohydrochloride
N,N',N''-trimethylmelamine
Molecular FormulaC6H12N6
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=N1)NC)NC
InChIInChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12)
InChIKeyLGEXGKUJMFHVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TriMM (CAS 2827-46-5) Procurement Guide: Sourcing and Selecting 2,4,6-Trimethylmelamine for Research


TriMM (CAS 2827-46-5), chemically known as 2,4,6-trimethylmelamine or N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine, is a methylated derivative of melamine and a key metabolite of the antineoplastic agent hexamethylmelamine (HMM) [1]. It is a heterocyclic s-triazine with the molecular formula C6H12N6 and a molecular weight of 168.20 g/mol [2]. While not an active pharmaceutical ingredient itself, its primary scientific utility lies in its role as a metabolic marker and its distinct biological profile, making it an essential reference standard and research tool in cancer pharmacology and toxicology [3]. It is not to be confused with unrelated compounds sharing the 'TriMM' acronym, such as the silylating agent tris(trimethylsilyl)methane .

Why TriMM Cannot Be Substituted: Critical Differences Among Methylmelamines in Research


Generic substitution with other methylmelamines (e.g., melamine, hexamethylmelamine, pentamethylmelamine) is not scientifically valid. These compounds exhibit profoundly different biological activities and metabolic fates, as evidenced by direct comparative studies [1]. TriMM is uniquely characterized by its lack of antitumor activity and its distinct pharmacokinetic profile, including significantly elevated and prolonged accumulation in the brain relative to its parent drugs [2]. Using a more active analog as a stand-in for a metabolic study would introduce confounding variables and invalidate experimental results. Therefore, procurement decisions must be guided by the specific, quantifiable differences detailed below.

Quantitative Differentiation of TriMM: Evidence-Based Comparator Data for Informed Procurement


In Vivo Antitumor Activity: TriMM vs. Hexamethylmelamine (HMM) and Pentamethylmelamine (PMM)

TriMM is quantifiably inactive as an antitumor agent, in direct contrast to HMM and PMM. In a murine ADJ/PC6A (PC6) plasmacytoma model, while HMM, PMM, and 2,2,4,4-tetramethylmelamine (TMM) demonstrated significant activity, TriMM was inactive against the same tumor [1].

Antineoplastic Agents Drug Metabolism In Vivo Pharmacology

Brain Tissue Accumulation: TriMM vs. Hexamethylmelamine (HMM) and Pentamethylmelamine (PMM)

TriMM demonstrates a unique distribution profile with significantly elevated and prolonged accumulation in the brain. In M5076/73A ovarian cancer-bearing mice, brain AUC values for TriMM were reported to be 21-24 times higher than those of the administered parent drug (either HMM or PMM) [1].

Pharmacokinetics Drug Distribution Blood-Brain Barrier

In Vitro Cytotoxicity: TriMM vs. Active Hexamethylmelamine Analogs

TriMM lacks in vitro cytotoxicity against PC6 tumor cells even at high concentrations and in the presence of metabolic activation. At a test concentration of 5 mM with murine liver microsomes, the active agents HMM, PMM, and TMM were cytotoxic, whereas TriMM remained non-toxic [1].

In Vitro Toxicology Cytotoxicity Assays Drug Metabolism

Validated Applications of TriMM: Research Scenarios Justified by Quantitative Evidence


As a Negative Control in Antitumor Methylmelamine Structure-Activity Relationship (SAR) Studies

Given its established inactivity in both in vivo (murine PC6 tumor model) and in vitro (PC6 cell line) systems against tumors that are sensitive to HMM and PMM, TriMM serves as a definitive negative control. Researchers can use TriMM to benchmark the activity of novel analogs and isolate the structural features required for antitumor efficacy [1].

As a Quantitative Reference Standard for Neuropharmacokinetic Profiling of Methylmelamines

The well-documented, dramatic 21-24 fold higher accumulation of TriMM in brain tissue compared to its parent drugs makes it an indispensable reference standard for liquid chromatography-mass spectrometry (LC-MS/MS) method development and validation. It allows for precise quantification in studies investigating the central nervous system disposition and potential neurotoxicity of methylmelamine-based agents [2].

As a Biomarker for In Vitro and In Vivo Drug Metabolism Studies of Hexamethylmelamine

TriMM is identified as a major metabolite of both HMM and PMM. It can be used as an authentic standard to identify and quantify this specific metabolic pathway in microsomal incubations, hepatocyte assays, or biological samples from preclinical studies. Its unique distribution profile further aids in tracing the in vivo fate of the parent drug [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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